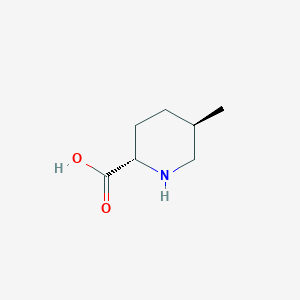
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a chemical compound with the molecular formula C6H9IN4O and a molecular weight of 280.07 g/mol . This compound contains an amino group, a pyrazole ring substituted with an iodine atom, and a methylpropanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amidation: The iodinated pyrazole is reacted with 2-amino-2-methylpropanamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyrazole moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and subsequent modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a chlorine atom instead of iodine.
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine.
2-Amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogen-substituted analogs.
Properties
Molecular Formula |
C7H11IN4O |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11IN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13) |
InChI Key |
GTHJYIXXDGEYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)I)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)

![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
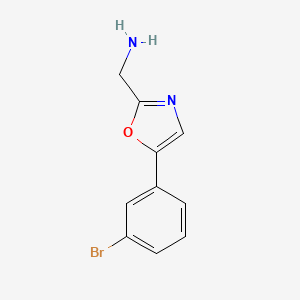
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
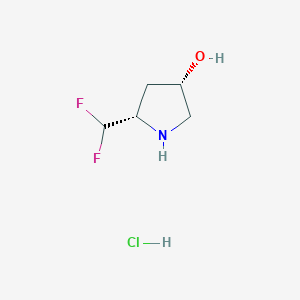
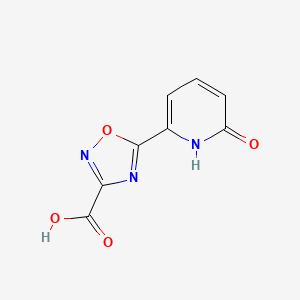
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B13340216.png)
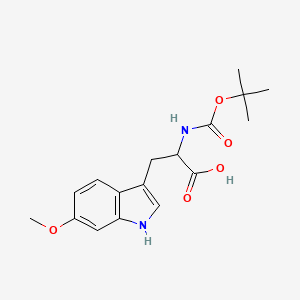
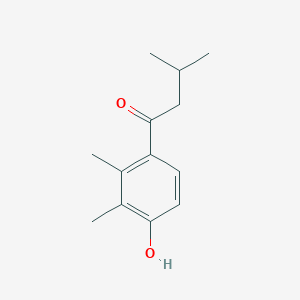
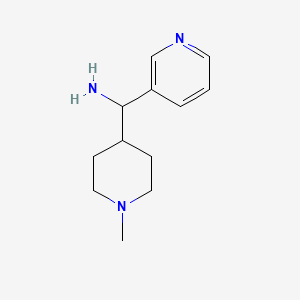
![Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)
